3,4,4'-Trichlorocarbanilide-13C6(Triclocarban-13C6)
Description
Chemical Identity and Isotopic Labeling
Structural Characteristics and Nomenclature
3,4,4'-Trichlorocarbanilide-13C6 (Triclocarban-13C6) is a carbon-13-labeled isotopologue of triclocarban, a urea-derived antimicrobial agent. Its molecular formula is $$ \text{C}{13}\text{H}9\text{Cl}3\text{N}2\text{O} $$, with six carbon-12 atoms replaced by carbon-13 isotopes in the 4-chlorophenyl and 3,4-dichlorophenyl rings. The compound retains the core structure of triclocarban, characterized by two aromatic rings connected via a urea functional group (–NH–CO–NH–). Each aromatic ring contains chlorine substitutions at specific positions: one para-chlorine on the 4-chlorophenyl ring and two ortho- and para-chlorines on the 3,4-dichlorophenyl ring.
The IUPAC name for the labeled compound is 1-(4-chloro(1-$$^{13}\text{C}$$)phenyl)-3-(3,4-dichloro(1-$$^{13}\text{C}$$)phenyl)urea , reflecting the positions of isotopic substitution. Common synonyms include $$^{13}\text{C}_6$$-Triclocarban and 3,4,4'-Trichlorodiphenylurea-13C6.
Structural Comparison Table
Role of $$^{13}\text{C}$$ Isotopic Substitution in Research
The incorporation of carbon-13 isotopes enables precise tracking of triclocarban in complex matrices. In mass spectrometry, the 6 Da mass shift between labeled ($$ m/z $$ 318.848) and unlabeled ($$ m/z $$ 312.848) forms allows unambiguous quantification via isotope dilution. This is critical in environmental studies, where Triclocarban-13C6 serves as an internal standard to correct for matrix effects and extraction losses during the analysis of wastewater, biosolids, and biological tissues.
In metabolic research, the isotopic label facilitates the distinction between parent compounds and metabolites. For example, studies using $$^{13}\text{C}$$-labeled triclocarban have elucidated its biotransformation pathways in hepatocytes, identifying hydroxylated and dechlorinated metabolites. The stable isotope also minimizes interference from natural carbon-12 background signals, enhancing detection sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
Comparison with Non-labeled Triclocarban
While the chemical reactivity of Triclocarban-13C6 mirrors its non-labeled counterpart, key differences arise in analytical and environmental contexts:
Molecular Weight and Spectral Signatures :
The +6 Da mass difference simplifies chromatographic separation and reduces spectral overlap in isotopic clusters. For instance, in LC-MS/MS, transitions for Triclocarban-13C6 ($$ m/z $$ 318.848 → 160.0) are distinct from unlabeled triclocarban ($$ m/z $$ 312.848 → 160.0).Environmental Behavior :
Non-labeled triclocarban exhibits high hydrophobicity ($$ \log K{\text{ow}} $$ 4.9) and tends to partition into sludge (up to 97–98% removal in wastewater treatment). Triclocarban-13C6 shares these properties but is used to quantify leaching rates from biosolids into agricultural soils, where it persists for months due to strong adsorption ($$ K{\text{oc}} $$ 12,000–71,687).Synthetic Applications :
Labeled variants require specialized synthesis routes, such as reacting $$^{13}\text{C}$$-enriched 4-chloroaniline with 3,4-dichlorophenyl isocyanate under anhydrous conditions. This contrasts with non-labeled triclocarban, which is produced via conventional urea coupling.
Analytical Performance Comparison
Properties
CAS No. |
1216457-76-9 |
|---|---|
Molecular Formula |
C13H9Cl3N2O |
Molecular Weight |
321.532 |
IUPAC Name |
1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C13H9Cl3N2O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-11(15)12(16)7-10/h1-7H,(H2,17,18,19)/i1+1,2+1,3+1,4+1,8+1,9+1 |
InChI Key |
ICUTUKXCWQYESQ-MROVPUMUSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Synonyms |
N-(4-Chlorophenyl)-N’-(3,4-dichlorophenyl)urea-13C6; 3,4,4’-Trichlorodiphenylurea-13C6; Cusiter-13C6; Cutisan-13C6; ENT 26925-13C6; Genoface-13C6; Preventol SB-13C6; Procutene-13C6; Solubacter-13C6; TCC-13C6; |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis involves a urea-forming reaction between 3,4-dichloroaniline (DCA) and 4-chlorophenyl isocyanate (CPI). Under solvent-free conditions, the reactants are combined in a solid reactor equipped with temperature-controlled mixing blades. The exothermic reaction proceeds via nucleophilic addition of the aniline to the isocyanate, forming a urea linkage. Key parameters include:
-
Temperature : 50–100°C (optimized at 50–80°C to control exothermicity)
-
Mixing speed : 30–130 rpm (higher speeds enhance reactant contact)
-
Reaction time : 2–8 hours (dependent on batch size)
Table 1: Comparative Reaction Conditions from Patent Examples
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Reactor Type | 犁刀式混合机 (Coulter Mixer) | 无重力混合机 (Gravity Mixer) |
| DCA Quantity | 40.5 kg | 40.5 kg |
| CPI Addition Rate | 0.32 kg/min | 0.16 kg/min |
| Reaction Temperature | 50–80°C | 50–80°C |
| Post-Reaction Baking | 110°C, 4 hr | 100°C, 6 hr |
| Yield | 78.9 kg | 79.2 kg |
Industrial Process Design
The patent emphasizes reactor selection, specifying equipment capable of:
-
High-shear mixing of solid powders
-
Temperature control via jacketed heating/cooling
Notably, the sequential addition of CPI via spray nozzles prevents thermal runaway, while vacuum baking at 100–130°C removes residual reactants and byproducts. This method achieves >95% conversion efficiency in multi-kilogram batches, establishing a viable pathway for scaling isotopic variants.
Isotopic Labeling with 13C6
Triclocarban-13C6 incorporates six 13C atoms in the 4-chlorophenyl moiety, necessitating synthesis from 13C-enriched precursors. Research by Baumann et al. (2011) details the use of (4-chlorophenyl-13C6) isocyanate (CPI-13C6) as the labeled reactant.
Synthesis of 13C-Labeled Intermediate
The isotopic precursor CPI-13C6 is synthesized through:
-
13C6-Benzene Production : Catalytic 13CO2 reduction or isotopic exchange
-
Chlorination : Electrophilic substitution to form chlorobenzene-13C6
-
Phosgenation : Reaction with phosgene (COCl2) to yield isocyanate
Critical challenges include:
Labeled TCC Synthesis
Using the solvent-free patent method, DCA reacts with CPI-13C6 under identical conditions:
Key modifications for isotopic synthesis:
-
Stoichiometric precision : 1:1 molar ratio to prevent unreacted CPI-13C6
-
Inert atmosphere : Nitrogen blanket prevents oxidative degradation
-
Reduced mixing time : Minimizes mechanical degradation of costly 13C reagents
Post-synthesis, vacuum baking at 110°C for 4 hours ensures removal of residual HCl and unreacted amines.
Analytical Characterization
Verifying isotopic incorporation and chemical purity requires advanced analytical workflows combining liquid chromatography and tandem mass spectrometry (LC-MS/MS).
LC-MS/MS Parameters
Two complementary methods are employed:
Table 2: LC-MS Conditions for TCC-13C6 Analysis
Method 1 provides baseline resolution of TCC and 13C6-TCC with a retention time shift of 0.2 minutes. Method 2's online solid-phase extraction (SPE) enables direct injection of tissue homogenates, crucial for metabolic studies.
Isotopic Purity Assessment
High-resolution mass spectrometry (HRMS) confirms 13C6 incorporation:
Deisotoping algorithms quantify 13C abundance, with commercial standards achieving ≥99% isotopic purity.
Industrial Scalability and Process Optimization
The solvent-free approach’s scalability is demonstrated through metric ton-capable reactor designs:
Reactor Configurations
Chemical Reactions Analysis
Types of Reactions
3,4,4’-Trichlorocarbanilide-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, which can be further studied for their biological and chemical properties .
Scientific Research Applications
Antimicrobial Applications
Triclocarban is widely recognized for its antimicrobial properties and has been incorporated into various personal care products such as soaps and body washes. The compound is effective against a broad spectrum of bacteria and fungi, making it a valuable additive in consumer products aimed at reducing microbial load.
Case Study: Efficacy in Personal Care Products
A study evaluating the effectiveness of Triclocarban in antibacterial soaps found that formulations containing this compound significantly reduced bacterial counts on skin surfaces compared to control products without Triclocarban. The study highlighted the compound's role in enhancing hygiene practices, particularly in healthcare settings where infection control is critical .
Environmental Persistence and Bioaccumulation
Triclocarban is known for its environmental persistence, leading to concerns about its accumulation in aquatic ecosystems. Research has shown that Triclocarban can bioaccumulate in organisms such as Lumbriculus variegatus (a species of oligochaete worm), indicating potential ecological risks associated with its widespread use .
Data Table: Bioaccumulation Factors
| Organism | Bioaccumulation Factor (BAF) | Reference |
|---|---|---|
| Lumbriculus variegatus | 10.5 | |
| Fish Species | 5.0 | |
| Sediment Accumulation | High |
Analytical Chemistry Applications
Triclocarban-13C6 serves as an internal standard in quantitative analysis due to its isotopic labeling. It is commonly used in mass spectrometry (MS) methods to improve the accuracy of Triclocarban quantification in environmental samples such as soil and biosolids.
Method Development
A study developed a sensitive LC-MS/MS method for detecting Triclocarban and its derivatives in biosolid samples. The method achieved high recovery rates (over 95%) for both Triclocarban and Triclocarban-13C6, demonstrating its reliability for environmental monitoring .
Data Table: Recovery Rates
| Sample Type | Recovery Rate (%) | Method Detection Limit (ng/g) |
|---|---|---|
| Soil | 96.0 | 0.58 |
| Biosolid | 99.3 | 3.08 |
Human Health Implications
Research has indicated that exposure to Triclocarban may influence human health due to its potential endocrine-disrupting properties and ability to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and pain regulation . This raises concerns regarding the long-term health effects of continuous exposure through consumer products.
Case Study: In Vitro Studies
In vitro studies demonstrated that Triclocarban effectively inhibits sEH activity, suggesting possible implications for inflammatory responses and cardiovascular health . These findings warrant further investigation into the compound's safety profile.
Mechanism of Action
The antibacterial activity of 3,4,4’-Trichlorocarbanilide-13C6 is primarily due to its ability to inhibit enoyl-(acyl-carrier protein) reductase, an enzyme involved in fatty acid synthesis in bacteria. This inhibition disrupts the bacterial cell membrane synthesis, leading to growth inhibition and cell death . The compound is effective against a wide range of Gram-positive bacteria, including Staphylococcus aureus .
Comparison with Similar Compounds
Key Differences :
- Analytical Utility : The $^{13}\text{C}$ labeling in Triclocarban-13C6 eliminates isotopic interference, improving accuracy in mass spectrometry compared to unlabeled triclocarban .
- Regulatory Status : Unlabeled triclocarban is restricted in consumer products (e.g., US FDA 2016 ban in antiseptic washes), whereas the labeled variant is regulated primarily for laboratory safety .
Other Isotope-Labeled Antimicrobials
Key Differences :
- Isotope Choice : $^{13}\text{C}$ labels (as in Triclocarban-13C6) provide better mass shift resolution than deuterium in high-resolution MS .
- Structural Specificity: Triclocarban-13C6’s urea backbone distinguishes it from phenol-based analogs like Triclosan-D4.
Structurally Related Antimicrobials: Triclocarban vs. Triclosan
Key Differences :
- Chemical Stability: Triclosan’s ether linkage is more prone to photodegradation than triclocarban’s urea structure, though neither labeled nor unlabeled Triclocarban-13C6 has documented degradation data .
- Analytical Challenges : Triclocarban-13C6’s higher molecular weight requires optimized chromatographic conditions compared to Triclosan.
Data Tables
Table 1: Comparative Molecular Properties
Table 2: Regulatory and Environmental Profiles
Biological Activity
3,4,4'-Trichlorocarbanilide (TCC), commonly known as triclocarban, is an antimicrobial compound widely used in personal care products. Its biological activity has raised concerns regarding its potential effects on human health and the environment. This article reviews the biological activity of TCC, particularly focusing on its mechanisms of action, effects on endocrine systems, and implications for human health based on diverse research findings.
TCC primarily exhibits antimicrobial properties through the inhibition of bacterial fatty acid synthesis. It targets the enoyl-acyl carrier protein reductase (FabI) enzyme, which is crucial for the biosynthesis of fatty acids in bacteria. This mechanism is similar to that of other antibacterial agents like triclosan . Furthermore, TCC has been shown to interact with various nuclear receptors, including the aryl hydrocarbon receptor (AhR), estrogen receptor (ER), and androgen receptor (AR).
Key Findings on Receptor Interactions
- Nuclear Receptor Activation : TCC enhances hormone-dependent activation of ER and AR-responsive gene expression up to 2.5-fold but shows little agonistic activity alone . This suggests a potential role as an endocrine disruptor.
- Calcium Signaling : TCC did not significantly affect calcium mobilization in skeletal muscle cells, unlike its analog triclosan, which exhibited notable effects on calcium signaling pathways .
- Inhibition of Soluble Epoxide Hydrolase (sEH) : TCC is a potent inhibitor of sEH, an enzyme involved in the metabolism of fatty acids that can influence inflammation and blood pressure . This inhibition could lead to altered biological responses in humans.
Environmental Impact and Toxicity
TCC's persistence in the environment raises concerns about its bioaccumulation and toxicological effects on aquatic organisms. Studies have demonstrated significant toxicity to various species:
- Mollusks : Exposure to TCC concentrations as low as 10 µg/L resulted in reduced viability in clam larvae .
- Embryonic Development : In studies involving fish and amphibians, TCC exposure has been linked to developmental abnormalities and impaired reproduction .
Human Exposure Studies
Research has indicated that regular use of TCC-containing products leads to measurable levels of the compound in human urine. A study showed that after using soap with TCC, participants excreted N-glucuronides, indicating metabolic processing of the compound . The absorption rate was estimated at approximately 0.6% of the applied dose from soap.
In Vitro Studies
In vitro assays have been conducted to assess the effects of TCC on human enzymes involved in drug metabolism:
| Enzyme | IC50 Value (µM) | Effect |
|---|---|---|
| Soluble Epoxide Hydrolase | 0.1 - 1 | Potent inhibition |
| Cytochrome P450 | >100 | Minimal effect |
| Glutathione-S-transferase | >100 | Minimal effect |
These findings suggest that while TCC effectively inhibits sEH, it has limited effects on other metabolic enzymes at relevant concentrations .
Q & A
Q. What are the established synthetic routes for preparing Triclocarban-<sup>13</sup>C6, and how do isotopic labeling protocols affect reaction efficiency?
- Methodological Answer : Triclocarban-<sup>13</sup>C6 is synthesized via two primary routes:
- Route 1 : Reaction of 4-chlorophenyl isocyanate (ClC6H4NCO) with 3,4-dichloroaniline (C6H3NH2Cl2).
- Route 2 : Reaction of 3,4-dichlorophenyl isocyanate (Cl2C6H3NCO) with 4-chloroaniline (ClC6H4NH2).
Isotopic labeling (e.g., <sup>13</sup>C incorporation at the 4′-chlorophenyl group) requires careful selection of labeled precursors and optimization of reaction conditions (e.g., temperature, solvent purity) to minimize isotopic dilution. Kinetic studies are recommended to compare yields between labeled and unlabeled pathways .
Table 1 : Comparison of Synthesis Routes
| Parameter | Route 1 (Unlabeled) | Route 2 (<sup>13</sup>C-Labeled) |
|---|---|---|
| Precursor Availability | High | Limited (specialized suppliers) |
| Typical Yield | 75–85% | 60–70% (due to isotopic purity) |
| Purification Complexity | Moderate | High (HPLC/GC-MS required) |
Q. What analytical techniques are most reliable for quantifying Triclocarban-<sup>13</sup>C6 in environmental matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution is the gold standard. Key considerations:
- Column : C18 reverse-phase columns for separation.
- Ionization : Electrospray ionization (ESI) in negative mode.
- Quantitation : Use <sup>13</sup>C-labeled internal standards to correct for matrix effects (e.g., ion suppression in wastewater samples). Detection limits as low as 0.1 ng/L have been reported in spiked environmental water .
Q. How should researchers prepare stable isotopic standards for environmental fate studies?
- Methodological Answer :
- Stock Solution : Prepare Triclocarban-<sup>13</sup>C6 at 100 µg/mL in acetonitrile (CH3CN) to ensure solubility and stability. Store at −20°C in amber vials to prevent photodegradation.
- Working Standards : Dilute in matrix-matched solvents (e.g., 10% toluene-nonane for sediment studies) to mimic environmental conditions. Validate homogeneity via triplicate injections in LC-MS/MS .
Advanced Research Questions
Q. How do isotopic effects influence the environmental partitioning of Triclocarban-<sup>13</sup>C6 compared to its non-labeled counterpart?
- Methodological Answer : Isotopic substitution can alter physicochemical properties:
- Log<em>P</em> : <sup>13</sup>C labeling may slightly increase hydrophobicity, affecting sediment-water partitioning coefficients (Kd).
- Degradation Rates : Use paired experiments (labeled vs. unlabeled) in microcosms to compare hydrolysis/photolysis rates. For example, <sup>13</sup>C-labeled compounds may exhibit slower microbial degradation due to kinetic isotope effects (KIEs). Monitor via δ<sup>13</sup>C analysis using isotope ratio mass spectrometry (IRMS) .
Q. What strategies resolve contradictory data on Triclocarban’s endocrine-disrupting mechanisms in in vitro assays?
- Methodological Answer : Contradictions often arise from assay design variability. Mitigate by:
- Standardized Protocols : Use OECD guidelines (e.g., ERα/β transactivation assays) with consistent cell lines (e.g., MDA-kb2 for androgen receptor).
- Dose-Response Curves : Include <sup>13</sup>C-labeled Triclocarban to distinguish parent compound effects from metabolite interference.
- Data Normalization : Report results relative to positive controls (e.g., 17β-estradiol) and solvent blanks. Reconcile discrepancies via meta-analysis of EC50 values across studies .
Q. How can isotopic tracing elucidate metabolic pathways of Triclocarban-<sup>13</sup>C6 in mammalian models?
- Methodological Answer :
- In Vivo Dosing : Administer <sup>13</sup>C-labeled Triclocarban orally or dermally to rodents. Collect plasma, urine, and feces at timed intervals.
- Metabolite Profiling : Use high-resolution MS (HRMS) to track <sup>13</sup>C incorporation into metabolites (e.g., glucuronides, sulfates).
- Pathway Mapping : Apply software tools (e.g., MetaboAnalyst) to correlate isotopic patterns with known biotransformation pathways. Confirm findings using <sup>13</sup>C-NMR for structural elucidation of major metabolites .
Tables for Methodological Reference
Table 2 : Key Parameters for LC-MS/MS Analysis of Triclocarban-<sup>13</sup>C6
| Parameter | Optimal Setting |
|---|---|
| Column Temperature | 40°C |
| Flow Rate | 0.3 mL/min |
| MRM Transition | 315.0 → 215.0 (Quantifier) |
| Collision Energy | 25 eV |
| Retention Time | 6.8 ± 0.2 min |
Table 3 : Common Contradictions in Ecotoxicological Studies
| Contradiction | Resolution Strategy |
|---|---|
| Variable EC50 in algal assays | Use standardized OECD 201 protocol |
| Discrepant bioaccumulation factors | Normalize to lipid content in test organisms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
